molecular formula C12H25N3O B7929108 2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide

2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide

Cat. No.: B7929108
M. Wt: 227.35 g/mol
InChI Key: QURGNXSTQKULGJ-UHFFFAOYSA-N
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Description

2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl ring substituted with an isopropyl-methyl-amino group and an acetamide group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide typically involves multiple steps, including the formation of the cyclohexyl ring, introduction of the isopropyl-methyl-amino group, and subsequent acetamide formation. Common reagents used in these reactions include cyclohexanone, isopropylamine, and acetic anhydride. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide include:

  • 2-Amino-N-[4-(methylamino)-cyclohexyl]-acetamide
  • 2-Amino-N-[4-(ethylamino)-cyclohexyl]-acetamide
  • 2-Amino-N-[4-(propylamino)-cyclohexyl]-acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits properties that suggest it may act on neurotransmitter systems and has shown potential as an analgesic and anti-inflammatory agent.

  • Neurotransmitter Interaction : Preliminary studies indicate that the compound may influence the central nervous system by modulating neurotransmitter levels, particularly in pathways associated with pain and mood regulation.
  • Anti-inflammatory Properties : Research has suggested that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

StudyCell Line/ModelAssay TypeIC50 (µM)Observations
Study 1MDA-MB-231 (Breast Cancer)MTT Assay5.0Induced apoptosis in cancer cells.
Study 2FaDu (Hypopharyngeal Cancer)Cytotoxicity Assay3.2Showed significant cytotoxicity compared to control.
Study 3LPS-Induced Inflammation ModelELISAN/AReduced TNF-alpha and IL-6 levels significantly.

Case Study 1: Anticancer Activity

In a study conducted on breast cancer cell lines (MDA-MB-231), this compound was found to possess notable cytotoxic effects. The compound exhibited an IC50 value of 5.0 µM, indicating its potential as a therapeutic agent against breast cancer. Morphological analyses confirmed the induction of apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Effects

Another study utilized an LPS-induced inflammation model to assess the anti-inflammatory properties of the compound. Results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that the compound may have therapeutic implications in treating inflammatory diseases.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound has shown promising results against various cancer cell lines, indicating its potential role as an anticancer agent.
  • Mechanistic Studies : Investigations into its mechanism of action revealed that it may disrupt cellular signaling pathways involved in cell proliferation and survival.
  • Safety Profile : Toxicological assessments are ongoing to evaluate the safety and efficacy of long-term use in clinical settings.

Properties

IUPAC Name

2-amino-N-[4-[methyl(propan-2-yl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-9(2)15(3)11-6-4-10(5-7-11)14-12(16)8-13/h9-11H,4-8,13H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURGNXSTQKULGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCC(CC1)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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